molecular formula C27H33NO4 B1208656 Ancistrobrevine A

Ancistrobrevine A

Cat. No. B1208656
M. Wt: 435.6 g/mol
InChI Key: PMARDQMILVWQBL-DLBZAZTESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ancistrobrevine A is a member of isoquinolines and a member of naphthalenes.

Scientific Research Applications

Anti-Plasmodial and Cytotoxic Activities

Ancistrobrevine A, along with other naphthylisoquinoline alkaloids, has been studied for its potential anti-plasmodial activities and cytotoxic effects against various cancer cell lines. For instance, research on Ancistrocladus abbreviatus revealed compounds including ancistrobrevine K and L, demonstrating pronounced antiplasmodial activities in submicromolar ranges (Fayez et al., 2019). Similarly, ancistrobrevines from the same plant showed activities against the malaria parasite Plasmodium falciparum and human pancreatic cancer cells (Fayez et al., 2018).

Antiprotozoal and Antileukemic Activities

Research on Ancistrocladus tectorius has yielded alkaloids with promising activities against protozoan parasites and human leukemia cells, demonstrating the potential of ancistrobrevine A in treating these conditions (Bringmann et al., 2016).

HIV-Inhibitory Properties

Michellamine-type dimeric naphthylisoquinoline alkaloids, related to ancistrobrevine A, isolated from Ancistrocladus congolensis have shown inhibitory activities against HIV, highlighting another significant application of these compounds in medical research (Bringmann et al., 2016).

Apoptosis-Inducing Potential Against Cancer Cells

Ancistrosecolines, related to ancistrobrevine A, have been identified with apoptosis-inducing potential against HeLa cancer cells, suggesting their role in cancer treatment strategies (Fayez et al., 2020).

Growth Inhibitory Activities Against Leukemia Cells

Naphthylisoquinoline alkaloids including ancistrobrevine A have demonstrated growth inhibitory activities against human leukemia cells, further supporting their potential therapeutic applications (Jiang et al., 2013).

properties

Product Name

Ancistrobrevine A

Molecular Formula

C27H33NO4

Molecular Weight

435.6 g/mol

IUPAC Name

(1R,3S)-7-(4,5-dimethoxy-7-methylnaphthalen-1-yl)-6,8-dimethoxy-1,2,3-trimethyl-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C27H33NO4/c1-15-11-20-19(9-10-21(29-5)25(20)22(12-15)30-6)26-23(31-7)14-18-13-16(2)28(4)17(3)24(18)27(26)32-8/h9-12,14,16-17H,13H2,1-8H3/t16-,17+/m0/s1

InChI Key

PMARDQMILVWQBL-DLBZAZTESA-N

Isomeric SMILES

C[C@H]1CC2=CC(=C(C(=C2[C@H](N1C)C)OC)C3=C4C=C(C=C(C4=C(C=C3)OC)OC)C)OC

Canonical SMILES

CC1CC2=CC(=C(C(=C2C(N1C)C)OC)C3=C4C=C(C=C(C4=C(C=C3)OC)OC)C)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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